4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}benzoic acid
Overview
Description
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional method or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by esterification of the 4-aminobenzoic acid moiety, which afforded methyl ester analogues .Mechanism of Action
Target of Action
The primary target of 4-methoxy-3-{[(3-methylphenyl)amino]sulfonyl}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and migration. By inducing the degradation of β-catenin, this compound disrupts the Wnt signaling pathway, which can lead to changes in these cellular processes .
Result of Action
The result of the action of this compound is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This means that the compound can potentially slow down or stop the growth of cancer cells that rely on the Wnt signaling pathway for proliferation .
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-4-3-5-12(8-10)16-22(19,20)14-9-11(15(17)18)6-7-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDMMZAPWNUVJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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